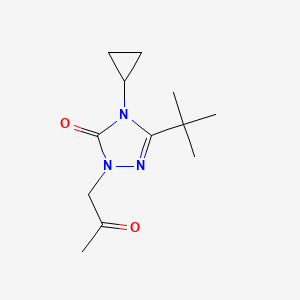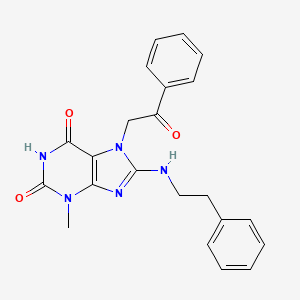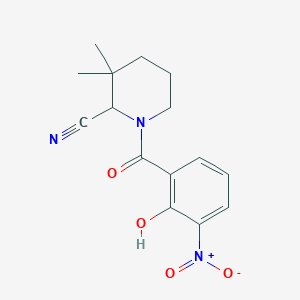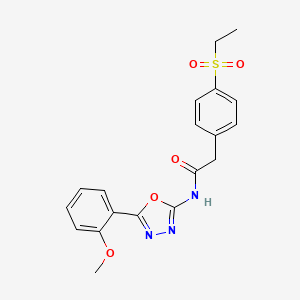
1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The 3-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridine intermediate.
Sulfonamide Formation:
- The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine, leading to the formation of the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyridine Intermediate:
- Starting with 2-furan-2-ylpyridine, the compound is synthesized through a condensation reaction involving furan and pyridine derivatives under acidic or basic conditions.
化学反応の分析
Types of Reactions: 1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific biological context and the target molecule.
類似化合物との比較
1-(3-Chlorophenyl)-N-(pyridin-4-yl)methanesulfonamide: Lacks the furan ring, which may alter its chemical reactivity and biological activity.
1-(3-Chlorophenyl)-N-((2-thienyl)pyridin-4-yl)methyl)methanesulfonamide: Contains a thiophene ring instead of a furan ring, potentially affecting its electronic properties.
Uniqueness: 1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
特性
IUPAC Name |
1-(3-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-15-4-1-3-14(9-15)12-24(21,22)20-11-13-6-7-19-16(10-13)17-5-2-8-23-17/h1-10,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCFMFOZFLANOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
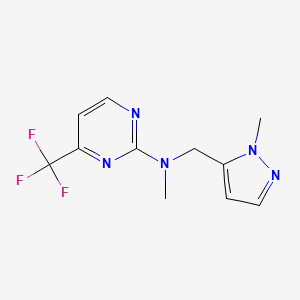
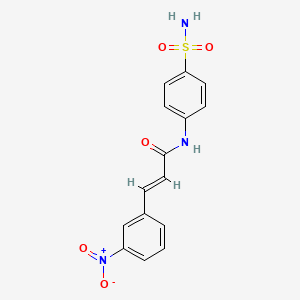

![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2908209.png)



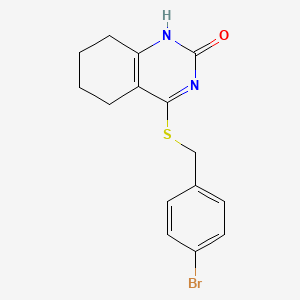
![ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908215.png)
